molecular formula C8H12N4 B3248861 5,6,7,8-Tetrahydroquinazoline-2,4-diamine CAS No. 1899-40-7

5,6,7,8-Tetrahydroquinazoline-2,4-diamine

Cat. No. B3248861
CAS RN: 1899-40-7
M. Wt: 164.21 g/mol
InChI Key: ILYYGQJVLQUTAM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H12N4 . It has a molecular weight of 164.21 . It is also known as 5,6,7,8-tetrahydro-2,4-quinazolinediamine .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine can be achieved through several methods. One method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . Another method involves the use of ethanol and sodium ethanolate at 160 - 165℃ .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinazoline-2,4-diamine is 1S/C8H12N4/c9-7-5-3-1-2-4-6 (5)11-8 (10)12-7/h1-4H2, (H4,9,10,11,12) .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroquinazoline-2,4-diamine has a molecular weight of 164.21 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Antimalarial Potential

5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives have been explored for their potential in treating malaria. A study investigated the in vitro activities of such compounds against Plasmodium falciparum. Some compounds showed inhibitory concentrations (IC50s) less than 50 nM, highlighting their potential as antimalarial agents. The most potent compound demonstrated an IC50 of 9 nM, suggesting significant effectiveness in inhibiting dihydrofolate reductase, an enzyme crucial for the malaria parasite's survival (Ommeh et al., 2004).

Novel Synthesis Methods

Research has been conducted on developing new methods for synthesizing tetrahydroquinazolines. A one-pot sequential four-component strategy was developed for this purpose, utilizing an isocyanide-based multicomponent reaction. This method allowed for the synthesis of tetrahydroquinazolines in good to moderate yields without requiring a catalyst, which is significant for streamlining the synthesis process (Shaabani et al., 2013).

Antitubercular Properties

A study explored the use of α-aminoamidines for synthesizing a new series of 5,6,7,8-tetrahydroquinazolines. These compounds showed high binding affinity toward essential enzymes of Mycobacterial tuberculosis. This indicates their potential as promising candidates for developing new antitubercular agents against multidrug-resistant strains (Snizhko et al., 2022).

Drug Design and Structure-Activity Relationship

Structural analysis of tetrahydroquinazoline antifolates in complex with dihydrofolate reductase from different sources (human and Pneumocystis carinii) was reported. This study provides insights into enzyme selectivity and stereochemistry, aiding in the design of novel antifolates with specific DHFR selectivity (Cody et al., 2004).

Anticancer and Antioxidant Properties

Certain tetrahydroquinazoline derivatives have been evaluated for their anticancer and antioxidant properties. A study synthesized and characterized novel compounds, showing moderate to strong activity against specific cancer cell lines. Additionally, these compounds exhibited high antioxidant activity, suggesting their potential in therapeutic applications (Sayed et al., 2022).

Future Directions

Future research on 5,6,7,8-Tetrahydroquinazoline-2,4-diamine could focus on its potential as a therapeutic agent. Molecular docking studies suggest that the compound may have high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, making it a promising candidate for the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name

5,6,7,8-tetrahydroquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYGQJVLQUTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172414
Record name 5,6,7,8-Tetrahydroquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,6,7,8-Tetrahydroquinazoline-2,4-diamine

CAS RN

1899-40-7
Record name 5,6,7,8-Tetrahydro-2,4-quinazolinediamine
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Record name 5,6,7,8-Tetrahydroquinazoline-2,4-diamine
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Record name 5,6,7,8-Tetrahydroquinazoline-2,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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